molecular formula C11H10FNO3 B1532763 1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid CAS No. 1343080-18-1

1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid

Cat. No.: B1532763
CAS No.: 1343080-18-1
M. Wt: 223.2 g/mol
InChI Key: LGPXVIXIWCTKAI-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorobenzoyl group attached to the azetidine ring, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

The synthesis of 1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through acylation reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .

Scientific Research Applications

1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorobenzoyl)azetidine-3-carboxylic acid: This compound has a chlorobenzoyl group instead of a fluorobenzoyl group.

    1-(4-Bromobenzoyl)azetidine-3-carboxylic acid: This compound has a bromobenzoyl group.

    1-(4-Methylbenzoyl)azetidine-3-carboxylic acid: This compound has a methylbenzoyl group.

The uniqueness of this compound lies in the presence of the fluorobenzoyl group, which imparts specific electronic and steric properties that can influence its reactivity and biological activity .

Properties

IUPAC Name

1-(4-fluorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-9-3-1-7(2-4-9)10(14)13-5-8(6-13)11(15)16/h1-4,8H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPXVIXIWCTKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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